molecular formula C11H12ClFN2O2 B4973743 N~2~-acetyl-N~1~-(3-chloro-4-fluorophenyl)alaninamide

N~2~-acetyl-N~1~-(3-chloro-4-fluorophenyl)alaninamide

Cat. No. B4973743
M. Wt: 258.67 g/mol
InChI Key: IRUDQRJPMANDEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-acetyl-N~1~-(3-chloro-4-fluorophenyl)alaninamide, also known as TAK-659, is a small molecule inhibitor that is being developed for the treatment of various types of cancer. It is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in the development and survival of B-cells.

Mechanism of Action

BTK is a key mediator of B-cell receptor signaling, which is critical for the development and survival of B-cells. Inhibition of BTK by N~2~-acetyl-N~1~-(3-chloro-4-fluorophenyl)alaninamide leads to disruption of this signaling pathway, resulting in decreased proliferation and survival of B-cells.
Biochemical and Physiological Effects
N~2~-acetyl-N~1~-(3-chloro-4-fluorophenyl)alaninamide has been shown to have potent and selective inhibitory activity against BTK, with minimal off-target effects. It has also been shown to penetrate the blood-brain barrier, which may be beneficial for the treatment of certain types of brain tumors.

Advantages and Limitations for Lab Experiments

One advantage of N~2~-acetyl-N~1~-(3-chloro-4-fluorophenyl)alaninamide is its selectivity for BTK, which reduces the risk of off-target effects. However, its potency may also be a limitation, as high concentrations may be required for effective inhibition. Additionally, the potential for drug resistance may limit its long-term efficacy.

Future Directions

For research on N~2~-acetyl-N~1~-(3-chloro-4-fluorophenyl)alaninamide include clinical trials to evaluate its safety and efficacy in humans, as well as studies to identify potential combination therapies that may enhance its anti-tumor activity. Other potential applications for BTK inhibitors include the treatment of autoimmune diseases and inflammatory disorders.

Synthesis Methods

The synthesis of N~2~-acetyl-N~1~-(3-chloro-4-fluorophenyl)alaninamide involves a multi-step process, starting from commercially available starting materials. The key step in the synthesis is the formation of the amide bond between N~1~-amino-3-chloro-4-fluorobenzene and N~2~-acetyl-L-alanine. This is followed by several purification steps to obtain the final product in high purity.

Scientific Research Applications

N~2~-acetyl-N~1~-(3-chloro-4-fluorophenyl)alaninamide has shown promising results in preclinical studies for the treatment of various types of cancer, including lymphoma, leukemia, and multiple myeloma. It has been shown to inhibit BTK activity and induce apoptosis (cell death) in cancer cells, leading to tumor regression.

properties

IUPAC Name

2-acetamido-N-(3-chloro-4-fluorophenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClFN2O2/c1-6(14-7(2)16)11(17)15-8-3-4-10(13)9(12)5-8/h3-6H,1-2H3,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRUDQRJPMANDEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC(=C(C=C1)F)Cl)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~2~-acetyl-N-(3-chloro-4-fluorophenyl)alaninamide

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